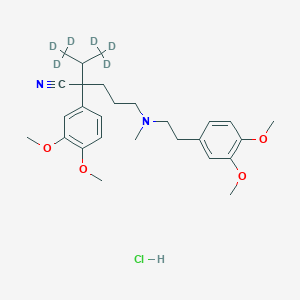

Verapamil-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Verapamil-d6 Hydrochloride is a deuterium-labeled version of the compound Verapamil . It is commonly used in scientific research to study chemical metabolism and kinetics . The incorporation of deuterium, a stable isotope of hydrogen, into the molecule does not significantly change its biochemical properties .

Physical And Chemical Properties Analysis

Verapamil-d6 Hydrochloride has a molecular weight of 491.06 and is soluble in water (40 mg/mL) and DMSO (30 mg/mL) . It should be stored at -20°C, protected from light, in a dry and sealed environment .Aplicaciones Científicas De Investigación

Effect on Esophageal Pressure : Verapamil hydrochloride decreases the contraction of smooth muscle, including the resting lower esophageal sphincter pressure in both normal subjects and patients with achalasia, suggesting its potential as a therapeutic agent in treating symptoms of achalasia and diffuse esophageal spasm (Becker & Burakoff, 1983).

Modified Release Formulation : A study on modified release verapamil hydrochloride (HCl) matrix compacts demonstrated effective combinations of polymers for an 8-hour in vitro release profile, compliant with United States Pharmacopeia (USP) specifications (Rojas, Aristizabal, & Sánchez, 2013).

Anesthetic Requirements : Verapamil hydrochloride, as a calcium entry blocking drug, has been shown to reduce anesthetic requirements for halothane in dogs, indicating its potential impact in perioperative settings (Maze, Mason, & Kates, 1983).

Pharmacokinetic Analysis Using Isotope-IV Method : This method, employing Verapamil hydrochloride, is effective for analyzing drug-drug interactions and pharmacokinetics after oral administration of drugs (Kataoka et al., 2016).

Transdermal Drug Delivery System : Research on a matrix type of transdermal drug delivery system containing Verapamil Hydrochloride indicated potential for effective drug permeation and sustained release (Marapur et al., 2018).

Sustained Release Pellets : A study focusing on Verapamil HCL sustained release pellets utilized HPMC based polymers to achieve sustained drug release, demonstrating the versatility of Verapamil Hydrochloride in different drug delivery systems (Ramya & Reddy, 2022).

Thermal Analysis in Pharmaceutical Formulations : Techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) have been applied to assess the physicochemical properties of Verapamil hydrochloride in pharmaceutical formulations, demonstrating its stability and compatibility with various excipients (Yoshida et al., 2010).

Mecanismo De Acción

Verapamil is a calcium ion influx inhibitor (slow-channel blocker or calcium ion antagonist) that exerts its pharmacologic effects by modulating the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . It works by relaxing the blood vessels so the heart does not have to pump as hard. It also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate .

Safety and Hazards

Verapamil-d6 Hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . When handling this compound, it is advised to wear protective gloves/clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

While specific future directions for Verapamil-d6 Hydrochloride are not mentioned in the search results, Verapamil is being studied for its potential antidiabetic effects in type 1 and type 2 diabetes mellitus mouse models . This suggests that future research could explore the potential therapeutic applications of Verapamil-d6 Hydrochloride.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B562185.png)

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)